2,3-Diamino-2-methylpropanoic acid dihydrochloride

Catalog No.
S821698
CAS No.
1803586-50-6
M.F
C4H12Cl2N2O2
M. Wt
191.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Diamino-2-methylpropanoic acid dihydrochloride

CAS Number

1803586-50-6

Product Name

2,3-Diamino-2-methylpropanoic acid dihydrochloride

IUPAC Name

2,3-diamino-2-methylpropanoic acid;dihydrochloride

Molecular Formula

C4H12Cl2N2O2

Molecular Weight

191.05 g/mol

InChI

InChI=1S/C4H10N2O2.2ClH/c1-4(6,2-5)3(7)8;;/h2,5-6H2,1H3,(H,7,8);2*1H

InChI Key

ZHCKRKXHPIEGIC-UHFFFAOYSA-N

SMILES

CC(CN)(C(=O)O)N.Cl.Cl

Canonical SMILES

CC(CN)(C(=O)O)N.Cl.Cl
  • Amino Acid Analogue Studies

    The molecule possesses a central carbon atom bonded to two amine groups and a carboxylic acid group, resembling the structure of certain amino acids. Researchers might investigate how this molecule interacts with biological systems designed for natural amino acids PubChem: .

  • Peptide Synthesis

    The presence of both amine and carboxylic acid functional groups suggests potential utility in peptide synthesis. Researchers could explore incorporating this molecule into peptide chains to study modified protein function or create novel drug candidates ChemicalBook: .

  • Organic Chemistry Studies

    The molecule's dihydrochloride salt form indicates its solubility in water. Researchers might utilize this property in various organic chemistry reactions involving charged species.

2,3-Diamino-2-methylpropanoic acid dihydrochloride is a chemical compound with the molecular formula C4H12Cl2N2O2C_4H_{12}Cl_2N_2O_2 and a molecular weight of approximately 191.05 g/mol. This compound is characterized by the presence of two amino groups and one carboxylic acid group, which are responsible for its reactivity and biological activity. The dihydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water and making it suitable for various applications in research and industry .

  • There is no current information available regarding a specific mechanism of action for DAMPD.
  • As with any unknown compound, it is advisable to handle DAMPD with caution assuming potential hazards.
  • The presence of amine groups suggests it could have irritant properties.
  • The hydrochloride salt component may also pose respiratory irritation hazards.
  • Without specific data, definitive safety information cannot be provided.

  • Oxidation: The amino groups can be oxidized to form nitro derivatives using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
  • Reduction: The carboxylic acid group can be reduced to alcohol derivatives, typically using lithium aluminum hydride or sodium borohydride.
  • Substitution: The amino groups can participate in nucleophilic substitution reactions to yield amides or other derivatives, often facilitated by acyl chlorides or anhydrides in the presence of bases like pyridine .

These reactions highlight the compound's versatility as a building block in organic synthesis.

The biological activity of 2,3-diamino-2-methylpropanoic acid dihydrochloride is notable for its potential therapeutic properties. It has been investigated for:

  • Antimicrobial Activity: Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.
  • Anticancer Activity: There is ongoing investigation into its effects on cancer cells, with some studies indicating that it may influence cell growth and apoptosis .

The mechanism of action involves interactions with proteins and enzymes through hydrogen bonding and ionic interactions, which can modulate various biological pathways.

The synthesis of 2,3-diamino-2-methylpropanoic acid dihydrochloride typically involves the following steps:

  • Dissolution: The base compound, 2,3-diamino-2-methylpropanoic acid, is dissolved in water.
  • Acid Addition: Hydrochloric acid is added dropwise while maintaining a low temperature (0-5°C).
  • Stirring: The mixture is stirred for several hours to ensure complete reaction.
  • Evaporation: The solvent is evaporated to yield the dihydrochloride salt as a solid product.

In industrial settings, automated reactors and continuous flow systems may be used to enhance efficiency and purity during production .

2,3-Diamino-2-methylpropanoic acid dihydrochloride has diverse applications across various fields:

  • Chemical Research: Utilized as a building block in the synthesis of complex organic molecules.
  • Biological Studies: Employed in enzyme mechanism studies and protein interaction investigations.
  • Pharmaceutical Industry: Investigated for potential use in drug formulations due to its biological activity.
  • Agrochemicals: Used in the development of agricultural products .

Studies on the interactions of 2,3-diamino-2-methylpropanoic acid dihydrochloride with biological molecules have shown that its amino groups can form hydrogen bonds with proteins. This property is crucial for understanding its role in enzyme catalysis and protein folding. Additionally, its carboxylic acid group can engage in ionic interactions that affect solubility and reactivity in biological systems .

Several compounds share structural similarities with 2,3-diamino-2-methylpropanoic acid dihydrochloride. Here are some notable examples:

Compound NameStructural CharacteristicsUnique Features
2,3-Diaminopropanoic AcidLacks methyl group; simpler structureDifferent reactivity profile
2,3-Dihydroxy-2-methylpropanoic AcidContains hydroxyl groups instead of amino groupsDistinct chemical properties and uses
2-Aminobutyric AcidSimilar amino functionality but shorter chainVaries in biological activity

The uniqueness of 2,3-diamino-2-methylpropanoic acid dihydrochloride lies in its combination of both amino and carboxylic acid functionalities, which provide a versatile platform for chemical modifications not found in simpler analogs. This versatility makes it particularly valuable for synthetic chemistry and various research applications .

Precursor Selection and Preparation

The synthesis of 2,3-diamino-2-methylpropanoic acid dihydrochloride requires careful selection of appropriate precursors that provide the necessary carbon skeleton and functional groups. The most commonly employed precursors include methylpyruvic acid derivatives, protected serine analogs, and substituted glycine compounds [1] [2].

The preparation of methylpyruvic acid as a key precursor involves the oxidation of 2-methylalanine or the condensation of pyruvic acid with methyl iodide under basic conditions. This α-keto acid serves as an excellent substrate for subsequent reductive amination reactions [1] [3]. Alternative precursors include ethyl 2-methylpyruvate, which can be prepared through the alkylation of ethyl pyruvate with methyl iodide in the presence of lithium diisopropylamide at low temperatures [4].

Protected serine derivatives represent another important class of precursors for the synthesis of diamino acids. The conversion of N-protected serine to the corresponding aldehyde through reduction with lithium aluminum hydride provides a versatile intermediate for further functionalization [2]. The aldehyde can then undergo reductive amination with various nitrogen sources to introduce the second amino group at the desired position [2].

Reaction Conditions and Optimization

The reductive amination approach utilizing titanium tetraisopropoxide as a Lewis acid catalyst has proven highly effective for laboratory-scale synthesis. The reaction proceeds optimally at room temperature in absolute ethanol, with titanium tetraisopropoxide serving both as a Lewis acid catalyst and water scavenger to facilitate imine formation [5] [6]. The subsequent reduction with sodium borohydride yields the desired diamino acid with yields ranging from 75-95% [5].

The asymmetric Mannich reaction represents a sophisticated approach for controlling stereochemistry during synthesis. A nickel(II) complex of glycine with (R)-o-[N-(N-benzylprolyl)amino]benzaophenone as a chiral auxiliary, catalyzed by triethylamine in dimethylformamide, provides excellent stereocontrol [7] [8]. The reaction proceeds at room temperature with high diastereoselectivity (dr > 20:1) and yields of 80-92% [7].

For enzymatic synthesis, the use of pyridoxal 5'-phosphate-dependent enzymes engineered to catalyze stereoselective Mannich-type reactions has shown exceptional promise. The biocatalyst operates under mild aqueous conditions at physiological pH and temperature, providing yields of 85-99% with excellent enantioselectivity (>99% ee) [9] [10].

Purification Techniques and Yield Enhancement

The purification of 2,3-diamino-2-methylpropanoic acid dihydrochloride requires specialized techniques due to its high polarity and hygroscopic nature. Crystallization from aqueous ethanol represents the most straightforward approach, typically achieving purities greater than 95% with yields of 80-95% [11]. The process involves dissolving the crude product in hot water, followed by gradual addition of ethanol until turbidity appears, then allowing slow cooling to promote crystal formation [11].

Column chromatography using silica gel with methanol-dichloromethane mixtures provides effective intermediate purification, achieving purities of 90-98% with yields of 70-90% [12]. The use of ion exchange resins offers an alternative purification strategy, particularly effective for removing inorganic impurities and achieving purities of 90-95% [12].

Membrane distillation has emerged as an innovative purification technique, particularly valuable for concentrating dilute solutions and removing ammonia. The process maintains amino acid retention near 100% while increasing concentration from 0.020 g/mL to 0.077 g/mL, consuming significantly less energy than conventional distillation [3].

Large-Scale Production Methods

Industrial Synthesis Strategies

Industrial production of 2,3-diamino-2-methylpropanoic acid dihydrochloride requires scalable synthetic routes that balance efficiency, cost-effectiveness, and environmental considerations. The most promising industrial approach involves biocatalytic cascade systems utilizing engineered microorganisms [13] [14]. These systems offer advantages including lower energy consumption, reduced waste generation, and the ability to operate under mild conditions [15].

The fermentation-based approach using genetically modified Escherichia coli strains capable of producing diamino acids from glucose has demonstrated yields of 40-80% under optimized conditions [13]. The process involves the overexpression of key enzymes in the biosynthetic pathway, including amino acid deaminases and dehydrogenases, coupled with efficient cofactor recycling systems [16] [17].

Chemical synthesis at industrial scale employs continuous flow reactors to maintain precise control over reaction parameters. The use of heterogeneous catalysts, such as ruthenium nanoparticles supported on carbon nanotubes, enables efficient conversion of biomass-derived precursors to amino acids with yields comparable to traditional fermentation processes [3]. This approach offers the advantage of reduced processing time and simplified downstream purification [3].

Process Engineering Considerations

Industrial production requires careful attention to process engineering parameters that significantly impact both yield and product quality. Temperature control becomes critical at large scale, with industrial processes typically requiring precision within ±0.5°C compared to ±2°C acceptable at laboratory scale[industrial_data]. This enhanced control necessitates sophisticated heat transfer systems and continuous monitoring equipment [18].

Pressure management represents another crucial consideration, particularly for reactions involving gaseous reagents or vacuum distillation steps. Industrial reactors must be designed to handle precise pressure control while maintaining safety standards and preventing contamination [18]. The use of specialized reactor materials, such as glass-lined or stainless steel reactors, ensures product purity and prevents catalyst deactivation [19].

Solvent recovery systems become economically essential at industrial scale, with full recovery systems implemented to minimize waste and reduce operating costs. The recovery process typically involves distillation, extraction, or membrane-based separation techniques, with recovery rates exceeding 95% for most organic solvents[industrial_data]. Catalyst recovery systems are similarly important, with sophisticated separation and regeneration processes enabling multiple reuse cycles [18].

Stereoselective Synthesis Approaches

Chiral Control Mechanisms

The synthesis of enantiopure 2,3-diamino-2-methylpropanoic acid dihydrochloride requires sophisticated chiral control mechanisms capable of directing the formation of specific stereoisomers. The most effective approach involves the use of chiral auxiliaries that temporarily attach to the substrate and direct the approach of reagents to create the desired stereochemistry [20] [21].

Evans oxazolidinones represent a particularly effective class of chiral auxiliaries for diamino acid synthesis. These auxiliaries provide excellent facial selectivity through their rigid bicyclic structure, which creates a distinct steric environment that favors approach from one face of the substrate [20]. The auxiliary can be attached to the carboxylic acid precursor through standard coupling reactions and subsequently removed after the stereocontrolled transformation [20].

The Oppolzer camphorsultam auxiliary offers an alternative approach, particularly effective for asymmetric alkylation reactions. This auxiliary provides high levels of stereoinduction through its camphor-derived framework, which creates a chiral environment that strongly favors formation of one enantiomer over the other [20]. The auxiliary can be recovered and reused, making the process economically viable for large-scale synthesis [20].

Asymmetric Catalysis Applications

Chiral Brønsted acid catalysis has emerged as a powerful tool for the stereoselective synthesis of α,β-diamino acids. The use of BINOL-derived phosphoric acids provides excellent enantioselectivity in Mannich-type reactions, with enantiomeric excesses routinely exceeding 95% [22] [23]. These catalysts operate through hydrogen bonding interactions that create a chiral environment around the reacting substrates [22].

The development of chiral super Brønsted acids, such as BINOL-derived phosphoryl bis(trifluoromethyl)sulfonyl methanes, has further expanded the scope of asymmetric catalysis. These catalysts exhibit significantly higher Brønsted acidity than conventional phosphoric acids, enabling the activation of less reactive substrates while maintaining excellent enantioselectivity [24]. The enhanced reactivity allows for broader substrate scope and milder reaction conditions [24].

Dual catalysis systems combining photoredox catalysis with chiral Brønsted acid catalysis represent a cutting-edge approach for asymmetric synthesis. These systems enable the formation of C-N bonds through radical intermediates while maintaining high levels of stereochemical control [25]. The combination of visible light photoredox catalysis with chiral phosphoric acids has achieved excellent yields (up to 83%) and enantioselectivities (up to 98% ee) in the synthesis of complex diamino acid derivatives [25].

Enzymatic asymmetric catalysis offers unparalleled stereoselectivity for the synthesis of unnatural amino acids. The development of engineered pyridoxal 5'-phosphate-dependent enzymes capable of catalyzing stereoselective Mannich reactions has enabled the synthesis of complex α,β-diamino acids with exceptional enantio- and diastereoselectivity [9] [10]. These biocatalysts can utilize a diverse range of amino acid donors and cyclic imine acceptors, providing access to structurally complex diamino acids that would be difficult to synthesize through conventional chemical methods [9].

Sequence

X

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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